molecular formula C6H7FN2O2 B3007907 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid CAS No. 1936196-92-7

4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

Cat. No. B3007907
CAS RN: 1936196-92-7
M. Wt: 158.132
InChI Key: XNTZOKWYVTYSMI-UHFFFAOYSA-N
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Description

The compound “4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. This specific compound has a fluorine atom at the 4th position and two methyl groups at the 1st and 3rd positions of the pyrazole ring .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazones with α-bromo ketones . Other methods include the reaction of 1,3-diols with arylhydrazines . A new process for the synthesis of 5-fluoro-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives involves a direct fluorination reaction with a fluorination gas .


Molecular Structure Analysis

The molecular formula of 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid is C6H7FN2O2 . It has a molecular weight of 158.13 . The structure includes a five-membered pyrazole ring with a fluorine atom and two methyl groups attached to it .


Chemical Reactions Analysis

Pyrazole compounds are known to undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions . They can also undergo oxidation reactions when heated in DMSO under oxygen .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 211-212°C .

Scientific Research Applications

Medicine: Antileishmanial and Antimalarial Applications

4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid derivatives have shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria . These compounds exhibit potent antileishmanial and antimalarial activities, which are crucial in the fight against these diseases affecting millions worldwide.

Agriculture: Herbicide Development

In the agricultural sector, pyrazole derivatives are utilized for synthesizing compounds used in herbicides . The structural flexibility of pyrazole allows for the creation of various analogs that can be effective in controlling weed growth, thus supporting crop protection.

Material Science: Catalysts in Chemical Reactions

The pyrazole ring, including its fluorinated derivatives, is often used in material science as a component in catalysts for chemical reactions such as the Suzuki–Miyaura coupling . These catalysts are vital for creating new materials and chemicals through bond-forming processes.

Chemical Industry: Synthesis of Heterocyclic Compounds

In the chemical industry, 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid serves as a building block for synthesizing a wide range of heterocyclic compounds . These compounds are integral to various chemical products and processes, including pharmaceuticals and dyes.

Environmental Science: Eco-Friendly Chemical Processes

This compound is involved in the development of eco-friendly chemical processes. For example, it can be used in conjunction with resinous, non-toxic, and thermally stable catalysts like Amberlyst-70, which offer environmentally friendly attributes for chemical synthesis .

Biochemistry: Aryl Hydrocarbon Receptor Studies

In biochemistry, pyrazole derivatives are studied for their interaction with the aryl hydrocarbon receptor, which plays a role in suppressing osteogenesis in mesenchymal stem cells . This research has implications for understanding and treating conditions like arthritis.

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their specific structure and the biological target. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Safety and Hazards

The compound is classified under GHS07 and has hazard statements H315, H319, H335, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future research directions could involve exploring the potential pharmacological effects of this compound. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . Therefore, 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid and its derivatives could be potential candidates for the development of new antileishmanial and antimalarial agents. Further studies could also focus on optimizing the synthesis process and exploring other potential applications of this compound in various fields.

properties

IUPAC Name

4-fluoro-2,5-dimethylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c1-3-4(7)5(6(10)11)9(2)8-3/h1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTZOKWYVTYSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid

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